5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the class of barbiturate derivatives featuring a central 1,3-diazinane-2,4,6-trione core. The structure is substituted with a 3,4-dimethoxyphenyl methylidene group at position 5 and 4-methoxyphenyl groups at positions 1 and 2.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c1-33-20-10-6-18(7-11-20)28-25(30)22(15-17-5-14-23(35-3)24(16-17)36-4)26(31)29(27(28)32)19-8-12-21(34-2)13-9-19/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKERPTZAYQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (commonly referred to as compound 5) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₂N₂O₅
- Molecular Weight : 276.245 g/mol
- CAS Number : 66386-22-9
Biological Activity Overview
The biological activity of compound 5 is primarily associated with its interactions in various biochemical pathways. Research indicates that it may exhibit significant antibacterial properties, particularly against Escherichia coli.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compound 5. It functions by inhibiting bacterial DNA topoisomerase I, which is crucial for DNA replication and transcription. This mechanism is particularly effective against resistant strains of E. coli.
Table 1: Antibacterial Efficacy of Compound 5
| Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. coli K-12 | 8 µM | 16 µM |
| Clinical Strain A | 3.74 mg/L (8 µM) | 7.49 mg/L (15 µM) |
| Clinical Strain B | 5.37 mg/L (11 µM) | 10.49 mg/L (20 µM) |
The primary mechanism involves the selective inhibition of the E. coli topoisomerase I over human topoisomerase I and II. This selectivity minimizes cytotoxicity to human cells while effectively targeting bacterial cells.
Case Studies
-
Study on Efficacy Against Resistant Strains :
In a study published in Antibiotics, researchers evaluated the effectiveness of compound 5 against various clinical strains of E. coli. The compound demonstrated a significant reduction in bacterial viability at low concentrations, with MIC values as low as 3.74 mg/L for resistant strains . -
Safety Profile Assessment :
Another investigation assessed the cytotoxicity of compound 5 on mammalian cell lines. Results indicated that at concentrations required for antibacterial activity (up to 100 µM), compound 5 did not exhibit significant cytotoxic effects, highlighting its potential as a safe therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazinane Core
Compound A : (5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Substituents : 4-Methylphenyl groups at positions 1 and 3 (vs. 4-methoxyphenyl in the target compound).
- Impact : The methyl group (electron-donating but less polar than methoxy) reduces solubility in polar solvents compared to the target compound. The absence of methoxy groups may also lower thermal stability .
Compound B : 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Substituents : Methyl groups at positions 1 and 3 (vs. 4-methoxyphenyl in the target).
- Impact : The smaller methyl groups result in a lower molecular weight (304.3 g/mol vs. ~456 g/mol for the target) and likely higher crystallinity due to reduced steric hindrance. Crystal structure analysis (triclinic, P1 space group) reveals π-π stacking interactions, which may differ in the target compound due to bulkier substituents .
Variations in the Aromatic Methylidene Group
Compound C : 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Substituents : 2,4-Dimethoxyphenyl methylidene and 3-methylphenyl groups.
- The molecular weight (456.49 g/mol) is comparable, but the substituent positions may alter biological activity .
Compound D : 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione
- Substituents: 4-Dimethylaminophenyl methylidene (strong electron donor).
- Impact: The dimethylamino group significantly increases electron density, enhancing solubility in acidic media. This contrasts with the methoxy groups in the target compound, which offer moderate polarity .
Electronic and Functional Group Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~456 (estimated) | 356 | 304.3 | 456.49 |
| Substituent Type | 4-Methoxyphenyl | 4-Methylphenyl | Methyl | 3-Methylphenyl |
| Aromatic Group | 3,4-Dimethoxyphenyl | 3,4-Dimethoxy | 3,4-Dimethoxy | 2,4-Dimethoxy |
| Key Functional Impact | High polarity | Moderate polarity | Low polarity | Steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
